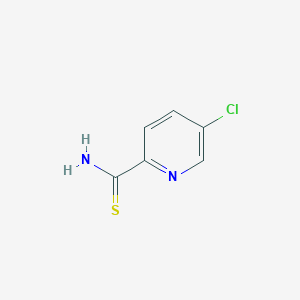

5-Chloropyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXQEGCLAGPNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499796-72-4 | |

| Record name | 5-chloropyridine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to the 5-Chloropyridine-2-carbothioamide Core Structure

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving condensation reactions and the derivatization of suitable precursors.

Condensation Reactions in this compound Synthesis

Condensation reactions represent a fundamental approach to the synthesis of pyridine (B92270) carbothioamides. These reactions typically involve the combination of a pyridine derivative containing a suitable electrophilic center with a source of the thioamide functional group. While specific examples for the direct synthesis of this compound via a one-step condensation are not extensively detailed in the provided results, the general principles of forming carbothioamides can be applied. For instance, the reaction of a 5-chloropyridine-2-carbonitrile with a sulfhydrylating agent like hydrogen sulfide (B99878) under basic conditions could theoretically yield the target compound.

Another related condensation strategy involves the reaction of an appropriate ketone with a thiosemicarbazide (B42300) derivative. researchgate.net For example, chalcone (B49325) derivatives can be reacted with thiosemicarbazide in glacial acetic acid under reflux to form pyrazoline carbothioamides. nih.gov This highlights the versatility of thiosemicarbazide as a building block in forming heterocyclic systems bearing a carbothioamide moiety.

Precursor Chemistry: Derivatization from 5-Chloro-2-pyridinecarboxaldehyde and Thiosemicarbazide

A more direct and well-documented route to this compound and its analogs involves the derivatization of a corresponding pyridine-2-carboxaldehyde. Specifically, the condensation of a substituted pyridine-2-carboxaldehyde with thiosemicarbazide is a common method to produce pyridine-2-carboxaldehyde thiosemicarbazones. nih.govnih.gov

This synthetic strategy can be adapted for this compound. The initial step would involve the synthesis of 5-chloro-2-pyridinecarboxaldehyde. This aldehyde can then be reacted with thiosemicarbazide in a suitable solvent, likely an alcohol, to yield the corresponding 5-chloropyridine-2-carboxaldehyde thiosemicarbazone. Subsequent transformation, such as hydrolysis or other chemical modifications, would then be necessary to convert the thiosemicarbazone into the final carbothioamide.

A study on the synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones utilized selenium dioxide to oxidize the corresponding picoline precursors to aldehydes. nih.gov These aldehydes were then condensed with thiosemicarbazide to afford the desired thiosemicarbazones. nih.gov This two-step process, oxidation followed by condensation, provides a viable pathway to the necessary precursors for this compound.

Alternative Synthetic Strategies for Pyridine Carbothioamides

Beyond direct condensation and precursor derivatization, alternative strategies exist for the synthesis of the broader class of pyridine carbothioamides. One such method involves the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. researchgate.net While not a direct route to this compound, this method demonstrates the modular assembly of substituted pyridines, which could potentially be adapted.

Another approach involves the modification of existing pyridine rings. For example, a patent describes the synthesis of 2-chloro-5-nitropyridine (B43025) from 2-halogenated acrylate, which undergoes condensation with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to form 2-hydroxy-5-nitropyridine. google.com Subsequent chlorination yields the desired product. google.com This highlights a multi-step synthetic sequence starting from acyclic precursors to construct the substituted pyridine core, which could then be further functionalized to introduce the carbothioamide group.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the electrophilic nature of the pyridine ring, particularly at the C-2 and C-4 positions, and the nucleophilic character of the carbothioamide group.

Nucleophilic Substitution Reactions of 5-Chloro-2-(chloroacetamido)pyridine Derivatives

The pyridine ring is generally susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom, which reduces electron density at the ortho (C-2, C-6) and para (C-4) positions. uoanbar.edu.iqyoutube.com This inherent reactivity makes the chlorine atom in this compound a potential site for nucleophilic substitution, although the primary focus of the provided literature is on other positions.

Research on related 2-chloropyridines has demonstrated their susceptibility to nucleophilic substitution reactions. lookchem.com For instance, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes shows that nucleophilic attack occurs selectively at the C-4 position under mild conditions, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org This indicates that the position of nucleophilic attack on a substituted pyridine ring can be controlled by reaction conditions.

While direct studies on nucleophilic substitution of the chloro group in this compound are not detailed, the principles governing the reactivity of chloropyridines suggest that this position would be reactive towards strong nucleophiles. The electron-withdrawing nature of the carbothioamide group at the 2-position would further activate the ring towards nucleophilic attack.

Functional Group Interconversions and Cyclization Reactions

The carbothioamide group in this compound is a versatile functional handle for further molecular modifications. Thiosemicarbazides and their derivatives are known to undergo a variety of cyclization reactions to form various heterocyclic systems. researchgate.net For example, the reaction of thiosemicarbazide with ethyl acetoacetate (B1235776) can lead to the formation of pyrazolinone derivatives. researchgate.net

This reactivity suggests that this compound could serve as a precursor for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions could be envisioned, potentially involving the pyridine nitrogen or the chloro substituent, to form bicyclic or tricyclic structures. The specific reaction conditions and reagents would dictate the nature of the resulting heterocyclic framework.

Furthermore, the carbothioamide group itself can undergo various interconversions. It can be hydrolyzed to the corresponding carboxamide, reduced to an aminomethyl group, or serve as a precursor for the formation of thiazoles, thiadiazoles, and other sulfur-containing heterocycles. These transformations open up avenues for creating a diverse library of compounds based on the 5-chloropyridine scaffold.

Synthesis of Related Heterocyclic Hybrids Incorporating 5-Chloropyridine Moieties

The this compound scaffold serves as a versatile precursor for the generation of more complex, fused, and hybrid heterocyclic systems. The thioamide functional group is particularly reactive and allows for cyclization reactions to form various five- and six-membered rings.

A primary and well-established method for the synthesis of thiazole (B1198619) rings is the Hantzsch thiazole synthesis. synarchive.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of this compound, this molecule provides the thioamide component for the cyclization.

The general reaction proceeds by reacting this compound with various α-haloketones or α-haloesters in a suitable solvent, often an alcohol like ethanol. The reaction first involves the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-substituted thiazole derivative, which incorporates the 5-chloropyridin-2-yl moiety. This approach allows for the introduction of a wide variety of substituents onto the thiazole ring, depending on the choice of the α-halocarbonyl reagent.

Table 1: Hantzsch Synthesis of 2-(5-chloropyridin-2-yl)thiazole Derivatives

| Reactant 1 | Reactant 2 (α-Halocarbonyl) | Product |

| This compound | α-Bromoacetone | 2-(5-Chloropyridin-2-yl)-4-methylthiazole |

| This compound | Ethyl bromopyruvate | Ethyl 2-(5-chloropyridin-2-yl)thiazole-4-carboxylate |

| This compound | 2-Bromo-1-phenylethan-1-one | 2-(5-Chloropyridin-2-yl)-4-phenylthiazole |

The synthesis of the thieno[2,3-b]pyridine (B153569) ring system, a core structure in many biologically active compounds, can be accomplished through several routes, most notably adaptations of the Gewald aminothiophene synthesis. umich.edu Starting from a pyridine precursor, the reaction builds the fused thiophene (B33073) ring.

A common strategy involves the reaction of a 2-cyanopyridine-2(1H)-thione with an α-halo carbonyl compound or a compound with an active methylene (B1212753) group. researchgate.net For instance, a 3-cyanopyridine-2(1H)-thione can react with α-chloroacetamides. This reaction proceeds via initial S-alkylation followed by a Thorpe-Ziegler type of intramolecular cyclization, where the methylene group adjacent to the sulfur attacks the nitrile carbon, leading to the formation of a 3-aminothieno[2,3-b]pyridine intermediate. Subsequent hydrolysis of the amino group or further functionalization can lead to the desired thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives. The synthesis often requires a basic catalyst to facilitate the cyclization step. researchgate.netnih.govmdpi.com This multi-step process allows for the construction of the complex fused heterocyclic system with various substituents. researchgate.net

Table 2: General Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagent | Key Intermediate | Final Product Class |

| 5-Chloro-3-cyanopyridine-2(1H)-thione | 2-Chloro-N-substituted-acetamide | N-substituted-3-amino-5-chlorothieno[2,3-b]pyridine-2-carboxamide | 5-Chlorothieno[2,3-b]pyridine-2-carboxamides |

| Cycloalkanone, Cyanoacetamide, Sulfur | N/A (Gewald Conditions) | 2-Amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-b]pyridine | Tetrahydrothieno[2,3-b]pyridine derivatives |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. Hybrid systems incorporating a chloropyridine moiety with other heterocyclic rings like pyridone or pyrazole (B372694) have been developed to explore novel chemical space.

Chloropyridinyl-Pyrazole Hybrids: The synthesis of pyrazole-pyridine hybrids can be achieved through multi-component reactions or by condensation of appropriately functionalized precursors. nih.govchim.it A common method involves the Claisen-Schmidt condensation of a pyrazole derivative containing an acetyl group with an aldehyde. For example, a 1H-pyrazole-4-carbaldehyde can be reacted with a ketone containing a pyridine ring in the presence of a base to form a chalcone-like intermediate, which can then be cyclized to form a new heterocyclic ring or used as a final hybrid product. nih.gov Another versatile route is the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, where one of the carbonyl precursors contains the chloropyridine moiety. mdpi.com Modern methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), also provide an efficient pathway to link pyrazole and pyridine rings. beilstein-journals.org

Chloropyridinyl-Pyridone Hybrids: Pyridone (or its benzo-fused analog, quinolone) hybrids can be synthesized through various cyclization strategies. For instance, a chloropyridine-containing amine can be reacted with a β-ketoester in a reaction analogous to the Gould-Jacobs reaction to construct the pyridone ring. Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields for creating such hybrid molecules. nih.gov The synthesis often involves creating a linker between the two heterocyclic systems, for example, through an ether or thioether linkage, by reacting a chloropyridine derivative with a hydroxy- or mercapto-substituted pyridone. nih.gov

Regioselective Functionalization Approaches in Pyridine Chemistry Relevant to this compound Analogues

The functionalization of the pyridine ring itself is crucial for creating analogues of this compound with modified properties. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is difficult. However, several modern methodologies allow for precise, regioselective C-H functionalization.

A significant challenge in pyridine chemistry is the selective functionalization of the C4-position. One innovative approach converts the pyridine into a heterocyclic phosphonium (B103445) salt. This salt then acts as a versatile handle for subsequent bond-forming reactions. Nucleophiles and transition-metal cross-coupling reactions can be employed to introduce C-O, C-S, C-N, and C-C bonds at the C4-position with high selectivity. This method is notable for its broad substrate scope, including complex, drug-like molecules.

Another powerful strategy for achieving C4-selectivity, particularly for alkylation, is the use of a temporary blocking group in combination with Minisci-type reactions. For example, a maleate-derived blocking group can be installed on the pyridine nitrogen. This directs the radical alkylation specifically to the C4-position. The blocking group can be easily removed afterward, providing access to C4-alkylated pyridines that are otherwise difficult to synthesize.

Directed metalation is another key strategy for regioselective functionalization. By choosing an appropriate directing group on the pyridine ring and a suitable organometallic reagent (e.g., lithium amides, TMP-metal bases), deprotonation can be achieved at a specific position (ortho to the directing group). The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new functional group. Similarly, halogen/metal exchange reactions, particularly on bromo- or iodo-pyridines, provide a facile route to functionalized pyridine organometallics, which can then participate in a wide range of cross-coupling reactions. These methods offer a high degree of control over the position of substitution, enabling the synthesis of a diverse array of polysubstituted pyridine derivatives.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis of 5-Chloropyridine-2-carbothioamide and its Derivatives

Spectroscopic techniques are fundamental to the elucidation of the molecular structure of a compound. For this compound, a combination of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry would be essential for its characterization.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the pyridine (B92270) ring, the chloro substituent, and the carbothioamide group.

Key expected vibrational modes would include:

N-H Stretching: The thioamide NH₂ group would likely exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear around 3100-3000 cm⁻¹.

C=S Stretching: The carbon-sulfur double bond (thione) stretching is a key feature of the carbothioamide group and is anticipated to be observed in the region of 1250-1020 cm⁻¹. This band is often coupled with other vibrations.

C-N Stretching: The C-N stretching of the thioamide group would also contribute to the fingerprint region of the spectrum.

Pyridine Ring Vibrations: Characteristic ring stretching vibrations for the pyridine moiety are expected in the 1600-1400 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically found in the lower frequency region of the spectrum, generally between 800-600 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Proton and Carbon Environments and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, allowing for the elucidation of its connectivity.

Detailed Chemical Shift Assignments and Signal Multiplicities

For this compound, the ¹H NMR spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and the two protons of the thioamide group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the carbothioamide group. The expected signals would be:

Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The coupling patterns (doublets, doublet of doublets) would help in their assignment.

A broad signal corresponding to the NH₂ protons of the thioamide group, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment.

Analysis of Hydrogen Bonding and Keto-Enol Tautomerism through NMR Data

The thioamide group can participate in intermolecular hydrogen bonding, which can be studied by NMR spectroscopy. Changes in the chemical shift of the NH₂ protons upon dilution or a change in solvent can provide evidence for such interactions.

Furthermore, thioamides can exhibit thione-thiol tautomerism, analogous to the keto-enol tautomerism of amides. In the thiol tautomeric form, the structure would be 5-chloropyridin-2-yl(imino)methanethiol. The presence of both tautomers in solution could be investigated by NMR, as they would give rise to two distinct sets of signals. The ratio of the tautomers would depend on the solvent and temperature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₅ClN₂S), the expected monoisotopic mass is approximately 171.99 g/mol .

Predicted collision cross-section data for various adducts of this compound have been calculated and are presented in the table below. uni.lu These theoretical values can aid in the identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.99347 | 129.8 |

| [M+Na]⁺ | 194.97541 | 139.5 |

| [M-H]⁻ | 170.97891 | 132.3 |

| [M+NH₄]⁺ | 190.02001 | 149.9 |

| [M+K]⁺ | 210.94935 | 134.7 |

| [M+H-H₂O]⁺ | 154.98345 | 124.8 |

| [M+HCOO]⁻ | 216.98439 | 143.6 |

| [M+CH₃COO]⁻ | 231.00004 | 177.8 |

| [M+Na-2H]⁻ | 192.96086 | 133.2 |

| [M]⁺ | 171.98564 | 130.4 |

| [M]⁻ | 171.98674 | 130.4 |

Table 1: Predicted Collision Cross Section (CCS) data for this compound adducts. The m/z represents the mass-to-charge ratio of the adduct. Data sourced from PubChemLite. uni.lu

The fragmentation pattern in an experimental mass spectrum would be expected to show characteristic losses, such as the loss of the thioamide group or the chlorine atom, which would further confirm the structure of the molecule.

Crystallographic Studies and Solid-State Structural Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Based on the structures of similar molecules, it is anticipated that the pyridine ring would be planar. The carbothioamide group may be co-planar with the ring to maximize conjugation, or it could be twisted due to steric hindrance. In the solid state, it is highly likely that the thioamide groups would form intermolecular hydrogen bonds, leading to the formation of dimers or extended polymeric chains, which would stabilize the crystal lattice.

Biological Activity and Mechanistic Investigations

Urease Inhibitory Potential of 5-Chloropyridine-2-carbothioamide Derivatives

Derivatives of this compound have demonstrated notable capabilities as urease inhibitors. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a key strategy against pathogens like Helicobacter pylori. researchgate.net

A series of pyridine (B92270) carboxamide and carbothioamide derivatives have been synthesized and evaluated for their inhibitory action against the urease enzyme. nih.gov Among these, certain compounds have shown significant activity. For instance, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (referred to as Rx-6) was identified as a particularly potent inhibitor. nih.gov

The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC₅₀ values for selected pyridine carbothioamide derivatives were determined through in vitro enzymatic assays. nih.gov

| Compound | Derivative Name | IC₅₀ (µM) |

|---|---|---|

| Rx-6 | 5-chloropyridine-2 yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 nih.gov |

| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 nih.gov |

The results indicate that the nature and position of substituents on the pyridine ring influence the inhibitory potency of these compounds. nih.gov

To understand the mechanism by which these derivatives inhibit urease, kinetic studies were performed on the most potent compounds. nih.gov For the highly active derivative, 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6), enzyme kinetic studies were conducted using varying concentrations of the substrate (urea) and the inhibitor. nih.gov

The analysis, utilizing Lineweaver–Burk plots, revealed that this compound acts as a competitive inhibitor of the urease enzyme. nih.gov This mode of inhibition suggests that the inhibitor molecule binds to the active site of the enzyme, thereby competing with the natural substrate. Molecular docking studies further elucidated the binding mode, showing interactions such as hydrogen bonding and π–π stacking within the enzyme's active site. nih.gov In contrast, studies on other halo-substituted amide derivatives have sometimes shown a mixed-type inhibition mechanism. nih.gov

The efficacy of these novel pyridine carbothioamide derivatives was benchmarked against a standard urease inhibitor, thiourea (B124793). nih.gov In comparative studies, the synthesized compounds exhibited potent inhibitory action. For example, the IC₅₀ value for thiourea was reported as 18.93 ± 0.004 µM. nih.gov

The derivative 5-chloropyridine-2 yl-methylene hydrazine carbothioamide, with an IC₅₀ of 1.07 ± 0.043 µM, was found to be significantly more potent than thiourea. nih.gov Similarly, other related derivatives also showed promising results in comparison to this standard. researchgate.netnih.govresearchgate.net This highlights the potential of the pyridine carbothioamide scaffold in developing new and effective urease inhibitors. nih.gov

Anti-Inflammatory Activities of this compound Analogues

Analogues of this compound have also been investigated for their anti-inflammatory properties, a crucial area of drug discovery for treating a wide range of diseases. nih.gov

To predict and understand the anti-inflammatory potential, in silico molecular docking studies were conducted on pyridine carbothioamide analogues. nih.gov These computational analyses evaluated the binding affinity of the compounds towards key protein targets involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Molecular interaction studies revealed that certain analogues displayed favorable binding modes with human iNOS, COX-1, and COX-2. nih.gov For instance, one particular compound in the series (designated R2) showed the most favorable binding interactions with these enzymes. nih.gov Such in silico approaches are valuable for identifying potential candidates for further biological testing and for elucidating the structural basis of their activity. nih.govresearchgate.net

Following promising in silico results, the anti-inflammatory effects of pyridine carbothioamide analogues were evaluated through both in vitro and in vivo models. nih.gov

In vitro anti-inflammatory assays demonstrated that the compounds had IC₅₀ values ranging from 10.25 ± 0.0 µM to 23.15 ± 4.24 µM. nih.gov

| Compound Series | IC₅₀ Range (µM) |

|---|---|

| Pyridine Carbothioamide Analogues (R2, R3, R4, R6) | 10.25 ± 0.0 to 23.15 ± 4.24 nih.gov |

The in vivo anti-inflammatory activity was subsequently confirmed using a Complete Freund's Adjuvant-induced inflammatory model. nih.gov The results from these animal models corroborated the anti-inflammatory effects observed in vitro, showing a statistically significant reduction in paw size (p < 0.001) in treated groups. nih.gov Among the tested compounds, one analogue (R4) exhibited the most potent anti-inflammatory activity in the in vivo setting. nih.gov These findings underscore the potential of this class of compounds for the development of new anti-inflammatory agents. nih.govnih.gov

Antimicrobial Efficacy and Spectrum of Activity

No published research was identified that specifically evaluates the antimicrobial efficacy of this compound against strains of Multidrug-Resistant Staphylococcus aureus (MRSA). Consequently, data on its potential as an anti-MRSA agent is not available.

A comprehensive search of scientific literature did not yield any studies that have assessed the broader antibacterial spectrum of this compound against various Gram-positive and Gram-negative bacterial strains.

Anticancer and Antiproliferative Properties

There is a lack of available research on the ability of this compound to induce apoptosis in cancer cell lines. Mechanistic studies to determine if this compound can trigger programmed cell death in malignant cells have not been reported in the accessible scientific literature.

Specific data on the cytotoxic effects of this compound against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines are not present in the current body of scientific publications. Therefore, its potential as a cytotoxic agent against these specific cancer cell lines remains uncharacterized.

Identification of Molecular Targets

The precise molecular targets of this compound are a subject of ongoing research. While broad biological activities have been reported for the pyridine carbothioamide class, the specific proteins through which individual compounds like this compound exert their effects are not fully elucidated. As examples of potential targets for related structures, proteins such as TIP47 (Tail-Interacting Protein of 47 kDa) and the Insulin-like Growth Factor (IGF) II Receptor Binding Protein are of interest in fields like cancer research. However, current scientific literature does not establish a direct interaction between this compound and these specific proteins.

Research into other pyridine derivatives has identified various enzymatic targets. For instance, a related compound, 3-Amino-5-chloropyridine-2-carboxamide (B1291290), is described as a phosphoinositide (PI) analog that can inhibit the production of proteins involved in cancer cell proliferation, such as cyclin D1 and Bcl-xL. biosynth.com Another area of investigation for pyridine carboxamide derivatives is their interaction with enzymes like succinate (B1194679) dehydrogenase (SDH), which is a target for antifungal agents. nih.govnih.gov Furthermore, studies on pyridine carbothioamide derivatives have demonstrated potent inhibition of the urease enzyme. nih.gov These findings suggest that the broader class of pyridine-based compounds interacts with a range of enzymatic and protein targets, though specific investigations into this compound's interactions with targets like TIP47 and IGF II Receptor Binding Protein are needed.

Other Reported Biological Activities of Pyridine Carbothioamides

Derivatives of pyridine carbothioamide have been shown to possess a variety of biological activities, including antifungal, antioxidant, and antiglycation properties. The pyridine scaffold is recognized for its versatility in drug development, contributing to a wide array of therapeutic effects. tandfonline.com

Antifungal Activity

The pyridine ring is a core component of many compounds developed for their antifungal properties. Research has shown that pyridine carboxamides, which are structurally similar to carbothioamides, exhibit notable antifungal activity. nih.govnih.gov In one study, novel pyridine carboxamide derivatives were synthesized and tested against various plant pathogenic fungi. nih.gov One particular compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, was effective against Botrytis cinerea, a fungus that affects many plant species. nih.govnih.gov Its mechanism is believed to involve the inhibition of the enzyme succinate dehydrogenase (SDH). nih.govnih.gov

Similarly, a series of pyridinecarbaldehyde phenylhydrazone derivatives demonstrated broad-spectrum antifungal activity against several phytopathogenic fungi, with some derivatives showing efficacy superior to the commercial fungicide carbendazim. acs.org The mechanism of action for these compounds was found to involve the destruction of the fungal mycelium morphology and cell membrane structure. acs.org

| Compound | Target Fungus | Concentration | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | B. cinerea | 50 mg/L | 76.9 | nih.gov |

| Compound 3g | C. ambiens | 50 mg/L | 84.1 | nih.gov |

Antioxidant Activity

Reactive oxygen species (ROS) can cause cellular damage if present in excessive amounts, and compounds with antioxidant effects can mitigate this damage. tandfonline.com The pyridine scaffold is a component of various molecules investigated for their antioxidant potential. tandfonline.compensoft.net Studies on pyridine carbothioamide analogs have indicated their potential to act as anti-inflammatory agents, a property often linked to antioxidant effects. tandfonline.com

In vitro studies of various pyridine derivatives have confirmed their ability to scavenge free radicals. For example, novel derivatives of thiazolo[4,5-b]pyridine (B1357651) were synthesized and their antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.net Another study reported that newly synthesized pyrazolo-pyridine analogues exhibited moderate antioxidant activity.

| Compound Class | Assay | Finding | Reference |

|---|---|---|---|

| Pyrazolo-pyridine analogue | DPPH Radical Scavenging | Moderate antioxidant activity with an IC50 value of 194.06 ± 7.88 μg/mL. | |

| Thiazolo[4,5-b]pyridine derivatives | DPPH Radical Scavenging | Demonstrated antioxidant activity by scavenging DPPH radicals. | pensoft.net |

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in various diseases, and compounds that inhibit their formation are of significant therapeutic interest. While specific studies on the antiglycation activity of this compound are not prominent in the literature, the broader class of heterocyclic compounds, including pyridine derivatives, is being explored for such properties. The search for effective and safe antidiabetic agents has led to the investigation of pyridine derivatives as potential inhibitors of enzymes like α-glucosidase and α-amylase, which play a role in glucose metabolism and can be related to the glycation process. researchgate.netnih.gov The potential for pyridine-based compounds to interfere with the formation of AGEs represents an active area of research.

Urease Inhibitory Activity

A notable biological activity reported for a derivative closely related to the subject compound is the potent inhibition of urease. nih.gov The compound, 5-chloropyridine-2 yl-methylene hydrazine carbothioamide, demonstrated significant inhibitory action against the urease enzyme, with an IC50 value of 1.07 ± 0.043 µM. nih.gov This was considerably more potent than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggest that this inhibition is achieved through hydrogen bonding and π–π interactions within the enzyme's active site. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | nih.gov |

| Thiourea (Standard) | 18.93 ± 0.004 | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of 5-Chloropyridine-2-carbothioamide with Biological Receptors

Molecular docking serves as a powerful computational tool to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, these investigations have been pivotal in elucidating its potential as an enzyme inhibitor.

Prediction of Binding Modes and Ligand-Enzyme Interactions (e.g., Urease)

Molecular docking studies have been instrumental in understanding the binding mode of pyridine (B92270) carbothioamide derivatives with enzymes like urease. nih.gov Urease, a nickel-dependent metalloenzyme, is a crucial target in the development of treatments for infections caused by ureolytic bacteria such as Helicobacter pylori. nih.gov

In a notable study, a derivative, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide, demonstrated significant urease inhibitory activity with an IC50 value of 1.07 ± 0.043 µM. nih.gov Docking simulations of this compound within the active site of urease revealed key interactions with specific amino acid residues. The simulations indicated that the inhibitor fits snugly into the active pocket of the enzyme. nih.gov The nitrogen atom of the pyridine ring, the imine group (C=N), and the amino groups (N-H and NH2) were identified as crucial for forming hydrogen bonds with the enzyme's active site residues. nih.gov Specifically, interactions were predicted with Ala80, Tyr32, and Glu742. nih.gov

Analysis of Hydrogen Bonding, π–π Stacking, and Van der Waals Interactions

The stability of the ligand-enzyme complex is dictated by a variety of non-covalent interactions. For the this compound scaffold, molecular docking has highlighted the importance of a triad (B1167595) of interactions: hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov

Hydrogen Bonding: As mentioned, hydrogen bonds are critical for the orientation and binding of the inhibitor. The pyridine nitrogen and the carbothioamide group are key hydrogen bond acceptors and donors, forming interactions with amino acid residues like Ala80, Tyr32, and Glu742 in the urease active site. nih.gov

π–π Stacking: The aromatic pyridine ring of the compound is predicted to engage in π–π stacking interactions with the phenyl rings of aromatic amino acids within the enzyme's active site, such as Phe712. nih.gov This type of interaction, where the electron clouds of the aromatic rings overlap, contributes significantly to the binding affinity.

Van der Waals Interactions: These are weaker, short-range electrostatic attractions between molecules. In the context of this compound and urease, these hydrophobic interactions are numerous and collectively provide a substantial stabilizing force. Residues like Lys709 and Phe712 have been implicated in forming these van der Waals contacts. nih.gov

Table 1: Predicted Interactions of a this compound Derivative with Urease

| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Pyridine N, C=N, N-H, NH2 | Ala80, Tyr32, Glu742 |

| π–π Stacking | Pyridine Ring | Phe712 |

| Van der Waals | General Structure | Lys709, Phe712 |

Correlation of Theoretical Predictions with Experimental Biological Data

A crucial aspect of computational modeling is the validation of theoretical predictions against experimental results. In the study of urease inhibitors, a good correlation is often observed between the predicted binding affinities from molecular docking (docking scores) and the experimentally determined inhibitory concentrations (IC50 values). researchgate.net

For the series of pyridine carboxamide and carbothioamide derivatives, the compound 5-chloropyridine-2-yl-methylene hydrazine carbothioamide was identified as the most potent inhibitor with an IC50 of 1.07 ± 0.043 µM. nih.gov The strong binding affinity predicted by the docking studies for this compound, arising from the aforementioned hydrogen bonds and hydrophobic interactions, is in good agreement with its potent experimental activity. nih.gov This correlation lends credibility to the computational model and suggests that the predicted binding mode is a reliable representation of the actual interaction. However, it is important to note that a direct one-to-one correlation between docking scores and IC50 values is not always achievable, as docking is a theoretical model and IC50 is an experimental value that can be influenced by various factors. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For compounds related to this compound, these calculations have been used to determine key electronic parameters.

For instance, in a study of 5-chloro-2-hydroxypyridine, DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set were used to compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. ijesit.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. ijesit.com A smaller energy gap suggests that the molecule is more reactive and can readily participate in charge transfer interactions. ijesit.com Similar calculations on 2-amino-5-chloropyridine (B124133) revealed a HOMO-LUMO gap of 4.921 eV, indicating high reactivity and potential for efficient electron transfer. mahendrapublications.com These findings suggest that this compound likely possesses a reactive electronic structure, which is a desirable trait for a molecule designed to interact with a biological target.

Molecular Dynamics Simulation Studies of this compound and its Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. For related compounds, MD simulations have been employed to validate the stability of the ligand within the binding site of the target protein. nih.gov

Structure Activity Relationship Sar and Rational Design

Impact of Substitution Patterns on the Pyridine (B92270) Ring on Biological Activity

The pyridine ring is a common scaffold in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the molecule's pharmacological profile. nih.govresearchgate.net The electronic properties and the position of substituents on the pyridine ring of 5-Chloropyridine-2-carbothioamide analogues can significantly modulate their interaction with biological targets.

Research on various pyridine-containing compounds has demonstrated that the presence of halogen and nitro substituents can lead to promising antimicrobial activity. nih.gov Specifically, chloro-substituted analogues have shown notable antifungal properties. nih.gov The position of these substituents is also critical. For instance, in a study on 3-thiazolyl coumarin (B35378) derivatives, the presence of a methoxy (B1213986) group at the meta position and a hydroxyl group at the para position of an attached ring was found to be crucial for their anti-inflammatory activity. researchgate.net The replacement of the methoxy group with a bromo or chloro substituent led to a loss of this activity, highlighting the specific electronic and steric requirements for interaction with the biological target. researchgate.net

The antiproliferative activity of pyridine derivatives has also been shown to be sensitive to substitution patterns. nih.gov Structure-activity relationship analyses have revealed that the introduction of halogens (Br, Cl, F) can affect the antiproliferative efficacy, with the resulting IC50 values being dependent on the specific halogen and its location on the ring. nih.gov

A study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which are structurally related to the compound of interest, investigated the impact of substituents on a phenyl ring attached to the carboxamide. This provides analogous insight into electronic effects. The table below illustrates how different substituents on an aromatic ring can influence biological activity, in this case, against the FOXM1 transcription factor.

| Compound | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| FDI-6 | 4-fluoro | 90 | 241.8–242.9 |

| 5 | 4-chloro | 95 | 237.1–237.8 |

| 6 | 4-chloro-2-cyano | 88 | 264.8–266.5 |

Data sourced from a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, demonstrating the influence of phenyl ring substituents. nih.gov

The electronic nature of the substituents on the pyridine ring, whether they are electron-donating or electron-withdrawing, is a key determinant of the biological activity of this compound and its analogues. These groups can alter the pKa of the pyridine nitrogen, influence the molecule's ability to form hydrogen bonds, and affect its metabolic stability.

Studies have shown that the introduction of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, can have a significant impact on the antiproliferative activity of pyridine derivatives. nih.gov An increase in the number of methoxy groups has been correlated with a decrease in IC50 values, indicating enhanced potency. nih.gov Furthermore, the replacement of a methoxy group with a hydroxyl group has been observed to significantly decrease the IC50 value, suggesting that the hydrogen-bonding capability of the hydroxyl group may be important for activity. nih.gov

Conversely, electron-withdrawing groups also play a crucial role. In the context of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing substituents on the phenyl ring was investigated to understand their effect on inhibitory activity against the Forkhead Box M1 (FOXM1) transcription factor. nih.gov The study highlights the importance of these groups in modulating the electronic properties of the molecule to achieve desired biological effects.

The following table presents data on the urease inhibitory activity of various substituted carbothioamide derivatives, illustrating the impact of different electronic groups on biological function.

| Compound | Substituent | IC50 (µM) for Urease Inhibition |

|---|---|---|

| 6a | - | 14.18 ± 0.38 |

| 6c | - | 18.68 ± 0.25 |

| 7d | p-Trifluoro | 6.68 ± 0.97 |

| 7e | - | 11.39 ± 0.10 |

| 7i | - | 14.39 ± 1.05 |

| Thiourea (B124793) (Standard) | - | 21.37 ± 1.76 |

Data from a study on carbothioamide analogues showing the influence of substituents on urease inhibition. researchgate.net

Role of the Carbothioamide Moiety in Ligand-Target Interactions

The carbothioamide (-C(=S)NH2) group is a key functional moiety in this compound that plays a significant role in its interactions with biological targets. This group's unique electronic and steric properties allow it to participate in various non-covalent interactions, which are crucial for ligand binding and biological activity.

The carbothioamide moiety is known to act as a versatile hydrogen-bonding unit. The nitrogen atom can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are fundamental for the recognition and binding of the ligand to the active site of a protein. mdpi.com Computational studies, such as molecular docking, have indicated that carbothioamide-containing ligands can form key hydrogen bonds with amino acid residues in the binding pockets of their target proteins. researchgate.net

Furthermore, the sulfur and nitrogen atoms of the carbothioamide group can act as chelation sites for metal ions. This property is particularly relevant for the inhibition of metalloenzymes, where the ligand can coordinate with the metal cofactor in the enzyme's active site, thereby inhibiting its catalytic function. nih.gov The conjugated =N-HN-C=S system found in related thiosemicarbazones is considered important for their anticancer potential, likely due to its chelating abilities. nih.gov

Side Chain Modifications and their Effect on Efficacy and Selectivity

Modification of side chains attached to the core scaffold of a drug molecule is a common strategy in medicinal chemistry to optimize its efficacy, selectivity, and pharmacokinetic properties. For analogues of this compound, alterations to any side chains could be a viable approach to enhance their therapeutic potential.

While specific studies on side chain modifications of this compound are not detailed in the provided results, general principles from related heterocyclic compounds can be inferred. For example, in the development of 2-aminopyridine (B139424) based inhibitors of neuronal nitric oxide synthase (nNOS), modifications to the amino side chain were critical. nih.gov Shortening the side chain and introducing specific functionalities led to significant improvements in membrane permeability and bioavailability without compromising the inhibitory potency and selectivity. nih.gov The conformation of the tail amino linker was also found to be different when bound to different isoforms of the enzyme, highlighting how side chain structure can influence selectivity. nih.gov

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. drughunter.com For this compound, bioisosteric replacements could be considered for the pyridine ring, the chloro substituent, or the carbothioamide moiety.

One common bioisosteric replacement for a pyridine ring is a benzonitrile (B105546) group. researchgate.net The nitrile functionality can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net Another approach is the replacement of the pyridine ring with another heterocyclic system to modulate activity and physicochemical properties. For instance, the replacement of a benzene (B151609) ring with a pyridine ring in the structure of cabozantinib (B823) led to a novel, potent c-Met kinase inhibitor with improved anti-tumor activity against hepatocellular carcinoma. nih.gov This demonstrates that such ring replacements can have profound pharmacological implications. nih.gov

The carbothioamide group can also be a subject for bioisosteric replacement. Heterocyclic rings such as triazoles, oxadiazoles, or oxazoles can be used to replace amide or thioamide functionalities. drughunter.com These replacements can mimic the hydrogen bonding properties of the original group while potentially enhancing metabolic stability and altering the pharmacokinetic profile. drughunter.com For example, 5-oxo-1,2,4-oxadiazole and related thiadiazole rings have been used as bioisosteres for carboxylic acids in the development of AT1 receptor antagonists, leading to enhanced oral bioavailability. drughunter.com

The following table provides examples of bioisosteric replacements and their common applications in drug discovery.

| Original Group | Bioisosteric Replacement | Rationale/Advantage |

|---|---|---|

| Pyridine | Benzonitrile | Nitrile group mimics the hydrogen-bond acceptor ability of pyridine nitrogen. researchgate.net |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Can enhance biological activity. rsc.org |

| Amide/Thioamide | Triazole, Oxadiazole | Mimics hydrogen bonding properties, can enhance metabolic stability. drughunter.com |

| Carboxylic Acid | Sulfonamide | Increased lipophilicity and metabolic stability. drughunter.com |

| Hydrogen | Deuterium | Can modulate metabolism through the kinetic isotope effect. cambridgemedchemconsulting.com |

Future Directions and Therapeutic Potential

Development of Novel 5-Chloropyridine-2-carbothioamide-Based Therapeutic Agents

The core structure of this compound serves as a versatile starting point for the synthesis of new therapeutic agents. Researchers are actively creating derivatives by linking the carbothioamide moiety with a pyridine (B92270) scaffold to develop new classes of anti-inflammatory compounds. tandfonline.com The synthesis process often involves reacting various pyridine carboxaldehyde derivatives with thiosemicarbazide (B42300). nih.gov This approach has led to the development of novel compounds with potential applications in treating conditions like cancer and inflammation. For instance, a series of 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been synthesized and evaluated as potential telomerase inhibitors for cancer therapy. nih.gov Similarly, the synthesis of pyrazoline derivatives from chalcones and thiosemicarbazide has yielded compounds with promising anticancer activity. nih.gov

Exploration of New Biological Targets and Disease Indications

The therapeutic landscape for this compound and its derivatives is expanding as researchers identify new biological targets. Initially recognized for its role in developing anti-inflammatory drugs, the pyridine scaffold is now being investigated for a host of other conditions. tandfonline.com For example, pyridine carboxamide derivatives have shown significant inhibitory action against urease, a key enzyme in infections caused by ureolytic bacteria. nih.gov One derivative, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide, demonstrated potent activity against this enzyme. nih.gov Furthermore, a pyridine carboxamide derivative, MMV687254, has been identified as a promising hit against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govasm.org This compound exhibits a dual mechanism of action, inhibiting bacterial growth and inducing autophagy in infected macrophages. asm.org The versatility of the pyridine scaffold suggests that its derivatives could be developed to treat a wide array of diseases. researchgate.net

Advanced Computational Approaches for Drug Discovery and Optimization

In silico methods are playing an increasingly crucial role in the discovery and optimization of drugs based on the this compound scaffold. nih.gov Molecular docking and other computational tools are used to predict the binding interactions of these compounds with their biological targets. tandfonline.comnih.gov For example, molecular docking studies have been used to understand how pyridine carbothioamide analogs interact with enzymes like human nitric oxide synthase and cyclooxygenase, which are involved in inflammation. tandfonline.com These computational models help in identifying the most promising candidates for further experimental testing and guide the design of more potent and selective inhibitors. nih.gov The use of in silico tools can significantly accelerate the drug discovery process by reducing the time and cost associated with synthesizing and testing a large number of compounds. nih.gov

Deeper Mechanistic Studies at the Molecular and Cellular Level

A thorough understanding of the molecular and cellular mechanisms of action is critical for the development of safe and effective drugs. For this compound derivatives, research is ongoing to elucidate how they exert their therapeutic effects. For instance, studies on the anti-tuberculosis agent MMV687254 revealed that it is a prodrug that requires activation by the bacterial enzyme AmiC. nih.govasm.org Once activated, it inhibits the growth of M. tuberculosis and induces autophagy in infected macrophages. asm.org Similarly, in the context of cancer, some pyrazoline derivatives are believed to exert their anticancer effects by binding to DNA. nih.gov Further mechanistic studies will be essential to fully understand the pathways modulated by these compounds and to identify potential off-target effects.

Design of Next-Generation Pyridine Carbothioamide Scaffolds

The design of next-generation pyridine carbothioamide scaffolds is a key area of future research, aiming to improve the potency, selectivity, and pharmacokinetic properties of these compounds. The versatility of the pyridine ring allows for extensive chemical modifications to create novel molecular architectures. nih.gov Researchers are exploring the fusion of the pyridine ring with other heterocyclic systems to create more complex and potent molecules. nih.gov The goal is to develop new scaffolds that can overcome the limitations of current drugs, such as drug resistance. nih.govasm.org By systematically exploring the structure-activity relationships of these new scaffolds, medicinal chemists can design the next generation of pyridine-based therapeutics with enhanced efficacy and reduced side effects. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloropyridine-2-carbothioamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridine derivatives are often functionalized at the 2-position using thiourea under reflux with a chlorinated precursor. Key factors include:

- Temperature : Optimal yields (e.g., 60–80°C) minimize side reactions like hydrolysis .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted thiourea .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and the carbothioamide group (δ 2.1–2.3 ppm for -C(S)NH₂).

- IR Spectroscopy : Key bands include ν(C=S) at ~1250 cm⁻¹ and ν(N-H) at ~3350 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 173 for [M+H]⁺) confirm the molecular weight.

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. Compare with experimental substitution patterns (e.g., regioselectivity in cross-coupling reactions) .

- Molecular Docking : Assess binding affinity to biological targets (e.g., enzymes) to validate hypothesized mechanisms of action. Discrepancies may arise from solvent effects or protonation states in simulations vs. in vitro conditions .

- Validation : Cross-reference computational results with kinetic studies (e.g., Hammett plots) to refine force field parameters .

Q. What strategies address contradictions in reported biological activity across studies?

- Methodological Answer :

- Purity Analysis : Use HPLC (>98% purity) to rule out impurities as confounding factors .

- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% in cell-based assays) .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability in enzyme inhibition assays) .

Q. How do hydrogen bonding networks in this compound derivatives affect crystallographic packing?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. The carbothioamide group often forms N-H···S hydrogen bonds, creating dimers or chains .

- Graph Set Analysis : Classify hydrogen bond motifs (e.g., R₂²(8) rings) to predict stability and solubility .

- Thermal Analysis : Correlate melting points (e.g., 150–160°C) with intermolecular interaction strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.